molecular formula C10H11N3O2 B8307766 2-(2-Methoxypyridin-4-yl)-2,4-diazabicyclo[3.1.0]hexan-3-one

2-(2-Methoxypyridin-4-yl)-2,4-diazabicyclo[3.1.0]hexan-3-one

Cat. No. B8307766
M. Wt: 205.21 g/mol
InChI Key: VADJKXOGUIBFFX-UHFFFAOYSA-N
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Patent
US09339501B2

Procedure details

Using analogous reagents and reaction conditions as described in Example 30 for the preparation of I-30c above, benzyl 4-(2-methoxypyridin-4-yl)-3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate (150.0 mg, 0.442 mmol) was treated with 10.0 mL of 6N HCl to yield the crude product. Purification by column chromatography on silica gel (1.5% methanol in chloroform) afforded 60 mg of the product (67% yield).
Name
benzyl 4-(2-methoxypyridin-4-yl)-3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N:9]2[CH:14]3[CH:12]([CH2:13]3)[N:11](C(OCC3C=CC=CC=3)=O)[C:10]2=[O:25])[CH:6]=[CH:5][N:4]=1.Cl>>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N:9]2[C:10](=[O:25])[NH:11][CH:12]3[CH:14]2[CH2:13]3)[CH:6]=[CH:5][N:4]=1

Inputs

Step One
Name
benzyl 4-(2-methoxypyridin-4-yl)-3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate
Quantity
150 mg
Type
reactant
Smiles
COC1=NC=CC(=C1)N1C(N(C2CC12)C(=O)OCC1=CC=CC=C1)=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reagents and reaction conditions
CUSTOM
Type
CUSTOM
Details
to yield the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (1.5% methanol in chloroform)

Outcomes

Product
Name
Type
product
Smiles
COC1=NC=CC(=C1)N1C2CC2NC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.